molecular formula C18H15N3O3S2 B3537188 2-(1,3-benzoxazol-2-ylthio)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

2-(1,3-benzoxazol-2-ylthio)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No. B3537188
M. Wt: 385.5 g/mol
InChI Key: KMZNSLGLAMDFCK-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylthio)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it is believed to interact with biomolecules through hydrogen bonding and hydrophobic interactions, leading to its selective binding to proteins and nucleic acids.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3-benzoxazol-2-ylthio)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has low toxicity and does not significantly affect cell viability. It has been shown to be a useful tool for studying protein-protein interactions and protein localization in cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1,3-benzoxazol-2-ylthio)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is its selective binding to biomolecules, making it a useful tool for studying these molecules in vitro and in vivo. Additionally, this compound has low toxicity and does not significantly affect cell viability, making it a safe option for lab experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 2-(1,3-benzoxazol-2-ylthio)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide. One area of interest is the development of new fluorescent probes based on this compound for studying biomolecules. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as an anti-cancer agent. Finally, there is potential for the development of new synthetic methods to improve the yield and purity of this compound.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylthio)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential use as a fluorescent probe for biological imaging. It has been shown to selectively bind to proteins and nucleic acids, making it a useful tool for studying these biomolecules in vitro and in vivo. Additionally, this compound has been investigated for its potential as an anti-cancer agent, with promising results in preclinical studies.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-2-23-11-7-8-13-15(9-11)26-17(19-13)21-16(22)10-25-18-20-12-5-3-4-6-14(12)24-18/h3-9H,2,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZNSLGLAMDFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzoxazol-2-ylthio)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
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2-(1,3-benzoxazol-2-ylthio)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
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2-(1,3-benzoxazol-2-ylthio)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
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2-(1,3-benzoxazol-2-ylthio)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
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2-(1,3-benzoxazol-2-ylthio)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
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2-(1,3-benzoxazol-2-ylthio)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

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